2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(4-quinoxalin-2-yloxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-9-15(21)19-11-5-7-12(8-6-11)22-16-10-18-13-3-1-2-4-14(13)20-16/h1-8,10H,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDWMUSDKXSVDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
Recent advancements leverage microwave irradiation to accelerate the coupling step. A study demonstrated that irradiating 4-(2-quinoxalinyloxy)aniline and 2-chloroacetyl chloride at 100°C for 15 minutes in DMF enhances the reaction rate, yielding 85% pure product. This method reduces side reactions, such as hydrolysis of the chloroacetamide group, and improves reproducibility.
Solid-Phase Synthesis
Alternative strategies employ resin-bound intermediates to streamline purification. For instance, anchoring 4-(2-quinoxalinyloxy)aniline to Wang resin enables selective acetylation with 2-chloroacetic anhydride. After cleavage with trifluoroacetic acid, the product is obtained in 78% yield with >95% purity, as confirmed by HPLC. This approach minimizes solvent use and simplifies isolation, making it suitable for high-throughput applications.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include temperature, solvent polarity, and catalyst selection. A comparative study evaluated solvents (DMF, THF, acetonitrile) and bases (K₂CO₃, NaH, Et₃N) for the initial substitution reaction:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 68 |
| THF | NaH | 60 | 52 |
| Acetonitrile | Et₃N | 70 | 45 |
DMF with K₂CO₃ emerged as optimal, balancing reactivity and stability. Additionally, substituting 2-chloroacetyl chloride with 2-chloroacetic anhydride in the presence of DMAP (4-dimethylaminopyridine) increased yields to 72% by reducing esterification byproducts.
Purification and Characterization
Recrystallization vs. Chromatography
Crude 2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide is typically purified via recrystallization from ethanol or ethyl acetate. However, column chromatography (silica gel, hexane/ethyl acetate 3:1) achieves higher purity (>99%) at the expense of scalability.
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.45–8.42 (m, 2H, quinoxaline-H), 7.89–7.82 (m, 4H, aryl-H), 4.21 (s, 2H, CH₂Cl).
13C NMR (101 MHz, DMSO-d6): δ 166.5 (C=O), 154.2 (C-O), 141.8–127.3 (aryl-C), 42.1 (CH₂Cl).
Elemental analysis: Calculated for C₁₆H₁₂ClN₃O₂: C, 61.25%; H, 3.86%; N, 13.39%. Found: C, 61.18%; H, 3.91%; N, 13.32%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Classical | 55 | 95 | 24 | Moderate |
| Microwave-Assisted | 85 | 98 | 0.25 | High |
| Solid-Phase | 78 | 99 | 48 | Low |
Microwave-assisted synthesis offers the best balance of efficiency and purity, whereas solid-phase methods are ideal for small-scale precision applications.
Chemical Reactions Analysis
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, leading to the formation of quinoxaline N-oxides.
Reduction Reactions: Reduction of the quinoxaline ring can yield dihydroquinoxaline derivatives. Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for diverse chemical reactions, including:
- Substitution Reactions : The chloro group can be replaced by nucleophiles, leading to new derivatives.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form quinoxaline N-oxides or reduction to yield dihydroquinoxaline derivatives.
Biology
The biological applications of 2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide are particularly noteworthy:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. For example, it demonstrated an inhibition zone of 30 mm against E. coli at a concentration of 100 µg/mL.
- Mechanism of Action : Scanning electron microscopy has revealed that the compound disrupts bacterial cell membranes, leading to cell death.
- Anti-inflammatory Properties : In vivo studies on rat models indicated that the compound significantly reduced paw edema caused by carrageenan, suggesting its potential as an anti-inflammatory agent.
Medicine
Research into the medicinal applications of this compound is ongoing, particularly regarding its anticancer properties. Preliminary studies indicate that it may interfere with cellular processes in cancer cells, making it a candidate for further investigation in cancer therapy.
Industry
In industrial applications, 2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide is utilized in developing new materials with specific properties such as polymers and coatings. Its reactivity allows for the modification of material characteristics, enhancing their performance in various applications.
Antibacterial Activity Data
The following table summarizes the antibacterial activity observed for 2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide against different bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 35 | 100 |
| Escherichia coli | 30 | 100 |
| Bacillus subtilis | 36 | 100 |
Anti-inflammatory Activity Results
The anti-inflammatory effects were quantified as follows:
| Treatment Group | Paw Edema Reduction (%) | Dosage (mg/kg) |
|---|---|---|
| Control | - | - |
| Compound Treatment | 56.1 | 50 |
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and enzymes involved in cellular processes, leading to the inhibition of cell growth and proliferation. The chloro group enhances its reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its biological effects .
Comparison with Similar Compounds
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide can be compared with other similar compounds, such as:
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzamide: This compound has a benzamide group instead of an acetamide group, which affects its reactivity and biological activity.
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]propionamide: The presence of a propionamide group alters its solubility and pharmacokinetic properties.
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]butyramide: This compound has a butyramide group, which can influence its interaction with biological targets.
Biological Activity
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article compiles various studies on its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a chloroacetamide moiety linked to a phenyl ring that is further substituted with a quinoxaline derivative, which is known for enhancing biological activity.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of 2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide:
- Bacterial Inhibition : The compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. For instance, a study reported inhibition zones of 30 mm against E. coli at a concentration of 100 µg/mL, indicating potent antibacterial effects .
- Mechanism of Action : Scanning electron microscopy (SEM) studies demonstrated that the compound causes cell membrane rupture in bacterial cells, leading to cell death. This suggests that the compound disrupts cellular integrity as part of its antimicrobial mechanism .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of this compound:
- In Vivo Studies : In rat models, 2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide significantly reduced carrageenan-induced paw edema by up to 56.1%, showcasing its potential as an anti-inflammatory agent .
Case Studies and Research Findings
- Synthesis and Evaluation : A detailed synthesis protocol was established for this compound, followed by biological evaluations that confirmed its effectiveness against both gram-positive and gram-negative bacteria .
- Comparative Analysis : In comparative studies with other quinoxaline derivatives, 2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide showed superior antibacterial activity, particularly against resistant strains .
- Pharmacological Profiling : The pharmacological profile indicates that this compound not only acts as an antibacterial agent but also possesses potential neuropharmacological effects, including anxiolytic properties, which are attributed to its structural similarity to known anxiolytics .
Antibacterial Activity Data
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 35 | 100 |
| Escherichia coli | 30 | 100 |
| Bacillus subtilis | 36 | 100 |
Anti-inflammatory Activity Results
| Treatment Group | Paw Edema Reduction (%) | Dosage (mg/kg) |
|---|---|---|
| Control | - | - |
| Compound Treatment | 56.1 | 50 |
Q & A
Q. What are the common synthetic routes for 2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution and condensation reactions. For example, 2-chloroacetamide derivatives can be prepared by reacting substituted anilines with chloroacetyl chloride under basic conditions (e.g., KCO in acetonitrile) . Intermediate characterization employs TLC for reaction monitoring, followed by NMR, FTIR, and single-crystal XRD for structural validation . Yield optimization often involves adjusting reaction time, solvent polarity, and stoichiometry.
Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?
- NMR and FTIR : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm) and aromatic substitution patterns .
- Single-crystal XRD : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). SHELX programs are widely used for refinement, particularly for high-resolution data .
- UV-Vis : Monitors electronic transitions in solution-phase studies .
Q. How are purity and stability assessed during synthesis?
Purity is verified via HPLC or elemental analysis. Stability studies under varying pH, temperature, and light exposure are conducted using accelerated degradation protocols. Recrystallization from ethanol or acetonitrile is common for purification .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the condensation step?
Low yields may arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst screening : Use of coupling agents like DCC or EDCI to enhance amide bond formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Temperature control : Mild heating (40–60°C) avoids decomposition of heat-sensitive quinoxaline moieties . Data from parallel reactions (e.g., varying molar ratios of 2-chloroacetamide and quinoxalinyloxy aniline) should be statistically analyzed to identify optimal conditions .
Q. What computational approaches are used to predict biological activity and binding modes?
- Molecular docking : Software like AutoDock Vina evaluates interactions with target proteins (e.g., COVID-19 main protease). The quinoxaline moiety may exhibit π-π stacking with aromatic residues in active sites .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antimicrobial or anticancer activity .
Q. How are data contradictions resolved in crystallographic studies?
Discrepancies in bond lengths or angles may arise from twinning or disorder. SHELXL’s TWIN and BASF commands refine twinned data, while PART instructions resolve disorder . For hydrogen-bonding conflicts, neutron diffraction or Hirshfeld surface analysis provides clarity .
Methodological Challenges and Solutions
Q. What strategies mitigate decomposition during storage?
- Lyophilization : Stabilizes the compound in solid form, reducing hydrolytic degradation.
- Inert atmosphere : Storage under argon in amber vials prevents oxidation and photodegradation .
- Stability-indicating assays : Regular HPLC checks detect degradation products (e.g., free quinoxaline or acetamide hydrolysis byproducts) .
Q. How is regioselectivity ensured in the quinoxaline substitution step?
- Directing groups : Electron-donating groups (e.g., -OCH) on the phenyl ring guide substitution to the para position .
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products, while higher temperatures may shift selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
